Cas no 5447-47-2 (2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid)

2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- 2,3-DIAMINOTOLUENE,DARK RED SOLID
- 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid(SALTDATA: FREE)
- 2,3-Trimethylen-cinchoninsaeure
- CBDivE_013363
- FS-1377
- 1H-Cyclopenta[b]quinoline-9-carboxylic acid, 2,3-dihydro-
- CCG-103591
- 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid #
- CS-0307485
- NSC 15801
- Oprea1_143400
- SR-01000394466-1
- 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid
- Z56824634
- YHLOYZLGFGTCEB-UHFFFAOYSA-N
- Oprea1_511379
- EN300-01305
- SCHEMBL6892551
- 2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLICACID
- STK078437
- AB6PU8Z45Q
- AKOS000115298
- 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- 5447-47-2
- HMS1607H12
- 3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid
- DTXSID30202873
- NSC15801
- SR-01000394466
- {1H-Cyclopenta[b]quinoline-9-carboxylic} acid, 2,3-dihydro-
- BBL009122
- MFCD00454417
- NSC-15801
- G27665
- 1H-Cyclopenta[b]quinoline-9-carboxylic acid,3-dihydro-
- ALBB-004769
- AH-034/06876001
- 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid
-
- MDL: MFCD00454417
- インチ: InChI=1S/C13H11NO2/c15-13(16)12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,15,16)
- InChIKey: YHLOYZLGFGTCEB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=C3CCCC3=N2)C(=O)O
計算された属性
- せいみつぶんしりょう: 213.07900
- どういたいしつりょう: 213.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- PSA: 50.19000
- LogP: 2.42170
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid セキュリティ情報
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | FS-1377-100MG |
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
5447-47-2 | >90% | 100mg |
£146.00 | 2025-02-09 | |
TRC | D451878-50mg |
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid |
5447-47-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
Fluorochem | 014424-5g |
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
5447-47-2 | 95% | 5g |
£576.00 | 2022-03-01 | |
OTAVAchemicals | 1218910-100MG |
1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid |
5447-47-2 | 95% | 100MG |
$100 | 2023-06-25 | |
OTAVAchemicals | 1218910-1G |
1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid |
5447-47-2 | 95% | 1G |
$250 | 2023-06-25 | |
eNovation Chemicals LLC | Y1243539-10g |
2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |
5447-47-2 | 95% | 10g |
$2905 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378155-1g |
1H,2H,3H-Cyclopenta[b]quinoline-9-carboxylic acid |
5447-47-2 | 95+% | 1g |
¥6973.00 | 2024-05-09 | |
eNovation Chemicals LLC | Y1243539-500mg |
2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |
5447-47-2 | 95% | 500mg |
$310 | 2025-03-01 | |
eNovation Chemicals LLC | Y1243539-100mg |
2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |
5447-47-2 | 95% | 100mg |
$290 | 2024-06-06 | |
eNovation Chemicals LLC | Y1243539-2.5g |
2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |
5447-47-2 | 95% | 2.5g |
$1265 | 2024-06-06 |
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acidに関する追加情報
Introduction to 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid (CAS No. 5447-47-2)
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 5447-47-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of cyclopentabquinoline derivatives, which are known for their structural complexity and potential biological activities. The presence of multiple fused rings and a carboxylic acid functional group makes it a structurally intriguing molecule with diverse applications in drug discovery and synthetic chemistry.
The nomenclature of this compound reflects its chemical structure, with "dihydro" indicating the saturation of two double bonds in the cyclopentabquinoline core, while "9-carboxylic acid" specifies the functional group attached at the 9-position of the quinoline ring system. This precise naming adheres to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, ensuring clarity and consistency in scientific communication.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of the pharmacophoric features of 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid. Studies have demonstrated that its rigid bicyclic framework can effectively interact with biological targets such as enzymes and receptors. The carboxylic acid moiety, in particular, serves as a key pharmacophore, facilitating hydrogen bonding interactions that are crucial for binding affinity and specificity. These insights have guided the design of novel derivatives with improved pharmacological profiles.
In the realm of medicinal chemistry, 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid has been explored as a scaffold for developing therapeutic agents targeting various diseases. Its structural motif is reminiscent of natural products and bioactive compounds known for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The ability to modulate these targets underscores its potential as a lead compound in drug development pipelines.
The synthesis of 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step sequences requiring careful control of reaction conditions to achieve high yields and purity. However, recent innovations in catalytic processes and green chemistry have enabled more efficient synthetic routes. For example, transition metal-catalyzed cyclization reactions have been employed to construct the cyclopentabquinoline core with greater precision and reduced environmental impact. These advancements not only improve the scalability of production but also align with sustainable chemistry principles.
From a biochemical perspective, the biological activity of 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid is influenced by its ability to traverse cell membranes and interact with intracellular targets. Research has highlighted its potential role in modulating signaling pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The quinoline scaffold is particularly noteworthy for its historical significance in antimalarial drugs like chloroquine, suggesting that derivatives may exhibit similar therapeutic effects while targeting different disease mechanisms.
The analytical characterization of this compound is essential for ensuring its identity and purity before pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and assess impurity profiles. These analytical methods provide critical data for regulatory submissions and quality control purposes.
In conclusion,2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid (CAS No. 5447-47-2) represents a structurally complex yet promising candidate in pharmaceutical research. Its unique chemical properties make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs. As our understanding of its biological activities continues to evolve through interdisciplinary collaborations between chemists, biologists, and clinicians, this compound holds significant potential for future therapeutic applications.
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